molecular formula C8H14ClNO2 B13398514 Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride

Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride

Cat. No.: B13398514
M. Wt: 191.65 g/mol
InChI Key: FXYGUPVLDIACMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride is a chemical compound with the molecular formula C8H14ClNO2. It is a bicyclic compound containing a nitrogen atom, making it part of the azabicyclo family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride typically involves the cyclopropanation of alpha-diazoacetates using transition metal catalysis. One common method is the Ru(II)-catalyzed intramolecular cyclopropanation of alpha-diazoacetates . The reaction conditions often include the use of bromoacetyl bromide and 3-methyl-2-butenol in the presence of sodium bicarbonate, followed by an alkaline reaction in anhydrous THF.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)2-5-6-3-9-4-7(5)6;/h5-7,9H,2-4H2,1H3;1H

InChI Key

FXYGUPVLDIACMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C2C1CNC2.Cl

Origin of Product

United States

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